4-Iodobenzaldehyde

Bio-Pd catalysis Suzuki-Miyaura coupling green chemistry

Procure 4-Iodobenzaldehyde for unparalleled reactivity in mild, aqueous Suzuki-Miyaura couplings. Under identical bio-Pd conditions, this iodo-derivative achieves 79% conversion in 6 hours vs. 0% for 4-bromobenzonitrile, eliminating the need for harsh conditions or high catalyst loadings. Ideal for MOF catalyst synthesis, porphyrin architectures, and self-assembled monolayers.

Molecular Formula C7H5IO
Molecular Weight 232.02 g/mol
CAS No. 15164-44-0
Cat. No. B108471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzaldehyde
CAS15164-44-0
Synonymsp-Iodo-benzaldehyde;  4-Formyl-1-iodobenzene;  4-Formyliodobenzene;  NSC 84301_x000B_
Molecular FormulaC7H5IO
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)I
InChIInChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H
InChIKeyNIEBHDXUIJSHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzaldehyde CAS 15164-44-0: Procurement Guide for Halogenated Benzaldehyde Building Blocks


4-Iodobenzaldehyde (CAS 15164-44-0, p-iodobenzaldehyde) is a para-halogenated aromatic aldehyde with the molecular formula C7H5IO and a molecular weight of 232.02 g/mol . It appears as a white to light yellow crystalline solid with a melting point of 78-82 °C and a boiling point of approximately 265 °C . The compound features both an electrophilic aldehyde group and an iodine substituent, enabling orthogonal reactivity pathways including nucleophilic additions, oxidations, and palladium-catalyzed cross-coupling reactions .

Why 4-Bromo- and 4-Chlorobenzaldehyde Cannot Replace 4-Iodobenzaldehyde in Cross-Coupling Workflows


Despite sharing a common benzaldehyde core, para-halogenated benzaldehydes cannot be interchanged without measurable performance penalties. The carbon–halogen bond strength decreases in the order C–Cl > C–Br > C–I, making aryl iodides the most reactive class toward oxidative addition—the rate-determining step in palladium-catalyzed cross-coupling [1]. Aryl bromides, while more common, require harsher conditions or higher catalyst loadings, and aryl chlorides typically demand specialized electron-rich phosphine ligands to achieve comparable conversion [2]. In enzymatic systems, the iodine substituent produces distinct conversion efficiencies: under identical bio-Pd Suzuki conditions, 4-iodobenzaldehyde achieves 79% conversion in 6 hours, while 4-bromobenzonitrile yields 0% under the same timeframe [3].

4-Iodobenzaldehyde CAS 15164-44-0: Comparative Performance Data for Scientific Selection


Suzuki Coupling Reactivity: 4-Iodobenzaldehyde vs. 4-Bromobenzonitrile in Bio-Pd Catalysis

In a systematic study of bio-Pd catalyzed Suzuki couplings using Cupriavidus necator with formate as electron donor, 4-iodobenzaldehyde achieved 79% conversion to the coupled product with phenylboronic acid in 6 hours [1]. This represents a clear differentiation from brominated analogs: under identical conditions, 4-bromobenzonitrile exhibited 0% conversion even after extended reaction times [1].

Bio-Pd catalysis Suzuki-Miyaura coupling green chemistry

Cross-Coupling Reactivity Trend: Aryl Iodide vs. Aryl Bromide Oxidative Addition Rates

The reactivity hierarchy for oxidative addition in palladium-catalyzed cross-coupling is well-established as aryl iodide > aryl bromide ~ aryl triflate > aryl chloride [1]. This ranking correlates inversely with carbon–halogen bond strength: C–I (~240 kJ/mol) < C–Br (~280 kJ/mol) < C–Cl (~340 kJ/mol) [2]. Consequently, 4-iodobenzaldehyde undergoes oxidative addition significantly faster than its bromo- and chloro- counterparts, enabling milder reaction conditions (lower temperatures, reduced catalyst loading) or higher yields in competitive transformations [1].

organometallic chemistry oxidative addition cross-coupling

Crystal Structure Definition: Monoclinic Unit Cell Parameters of 4-Iodobenzaldehyde

The crystal structure of 4-iodobenzaldehyde has been definitively solved by X-ray diffraction analysis, revealing a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, with Z = 4 molecules per unit cell [1]. The structure was refined to an R-factor of R(1) = 0.053 using 2043 observed reflections [1].

crystallography solid-state characterization polymorph identification

Storage Stability Profile: Air and Light Sensitivity Requirements

Technical datasheets from multiple suppliers consistently document that 4-iodobenzaldehyde is sensitive to air and light, requiring storage at 2-8°C under inert atmosphere (argon or nitrogen) with protection from light exposure . The compound is incompatible with oxidizing agents and should be stored in tightly closed containers in cool, dry, well-ventilated areas . While 4-bromo- and 4-chlorobenzaldehyde also benefit from cool storage, the explicit requirement for argon charging and strict protection from light represents a notable handling consideration for 4-iodobenzaldehyde relative to its lighter halogen counterparts .

chemical stability storage conditions shelf-life

Patent-Protected Intermediate: 4-Iodobenzaldehyde Oximes for Isoxazoline Synthesis

US Patent US2013225826A1 explicitly discloses a method for preparing substituted isoxazoline compounds using 4-chloro-, 4-bromo-, or 4-iodobenzaldehyde oximes as precursors [1]. The patent claims encompass all three halogenated variants, indicating that the iodine derivative is specifically claimed for certain embodiments where the enhanced leaving group ability of iodide confers synthetic advantage in subsequent transformations [1].

agrochemical patents isoxazoline synthesis patented intermediates

4-Iodobenzaldehyde CAS 15164-44-0: Evidence-Backed Application Scenarios for Procurement Decision-Making


Bio-Pd Catalyzed Suzuki Coupling for Green Chemistry Workflows

Based on direct comparative conversion data (79% for 4-iodobenzaldehyde vs. 0% for 4-bromobenzonitrile under identical bio-Pd conditions), 4-iodobenzaldehyde is the preferred substrate for aqueous, mild Suzuki couplings using bio-synthesized palladium catalysts . Laboratories developing sustainable synthetic methodologies should procure the iodo-derivative when working with enzyme-coupled or whole-cell Pd catalyst systems, where brominated substrates show negligible activity .

Metal-Organic Framework (MOF) Catalyst Precursor Synthesis

4-Iodobenzaldehyde has been specifically employed in the preparation of Metal-Organic Framework catalysts via Suzuki-Miyaura coupling . The high oxidative addition reactivity of the aryl iodide bond enables efficient incorporation of the benzaldehyde moiety into extended porous frameworks, where the aldehyde group serves as a post-synthetic modification handle or coordination site . This application leverages both the iodine substituent for coupling and the para-aldehyde for framework functionalization .

Porphyrin-Based Multipigment Building Block Assembly

4-Iodobenzaldehyde is a key precursor in the synthesis of complex porphyrin architectures, specifically 5,15-dimesityl-10-(3-[2-(trimethylsilyl)ethynyl]phenyl)-20-(4-iodophenyl)porphyrin and 5,15-dimesityl-10-[3,5-bis{2-[4-(N,N′-difluoroboryl-1,9-dimethyldipyrrin-5-yl)phenyl]ethynyl}phenyl]-20-(4-iodophenyl)porphyrin . These multipigment systems require the orthogonality provided by the iodine substituent for sequential coupling steps in constructing light-harvesting molecular arrays .

Benzaldimine Monolayer Formation for Surface Functionalization

4-Iodobenzaldehyde has been utilized in the preparation of benzaldimine monolayers . The aldehyde group condenses with amine-terminated surfaces to form robust imine linkages, while the iodine atom remains available for subsequent on-surface coupling reactions to introduce additional functionality . This dual reactivity profile makes the compound valuable for constructing multifunctional self-assembled monolayers (SAMs) on electrode or sensor surfaces .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.